molecular formula C23H21N3O3 B3448460 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B3448460
M. Wt: 387.4 g/mol
InChI Key: NTCOSKACTKPSDI-UHFFFAOYSA-N
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Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C17H17N3O3 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, a phenyl group, and a 3,4-dimethoxyphenyl group attached via an acetamide linkage . The benzimidazole moiety is a bicyclic heteroarene with a fusion of benzene and imidazole rings .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.33 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 311.12699141 g/mol . It has a topological polar surface area of 76.2 Ų and a complexity of 407 .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved sources. Benzimidazole derivatives are known to exhibit a wide range of biological activities, but the specific activities of this compound would depend on its exact structure and the context in which it is used .

Future Directions

The future directions for research on this compound are not specified in the retrieved sources. Given the wide range of biological activities exhibited by benzimidazole derivatives, potential areas of interest could include further exploration of its biological activities and development of related compounds with improved properties .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-28-20-11-10-15(12-21(20)29-2)13-22(27)24-17-7-5-6-16(14-17)23-25-18-8-3-4-9-19(18)26-23/h3-12,14H,13H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCOSKACTKPSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

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